Planarity & Bond Equalization vs. [16]Annulene
[18]Annulene exhibits near‑planarity with C–C bond lengths between 137–143 pm, indicating substantial bond equalization characteristic of aromatic delocalization [1]. In contrast, [16]annulene is non‑planar and displays pronounced bond alternation: average C=C 134 pm and average C–C 146 pm, consistent with a non‑aromatic polyene structure [1]. The difference in planarity and bond equalization directly reflects the presence versus absence of Hückel aromaticity.
| Evidence Dimension | C–C bond length range and planarity |
|---|---|
| Target Compound Data | [18]Annulene: C–C bonds 137–143 pm; nearly planar |
| Comparator Or Baseline | [16]Annulene: C=C average 134 pm, C–C average 146 pm; non‑planar |
| Quantified Difference | Bond alternation amplitude Δr ≈ 12 pm for [16]annulene vs. ≤6 pm for [18]annulene; qualitative planarity difference |
| Conditions | X‑ray crystallography and computational structural analysis |
Why This Matters
Planarity is a prerequisite for π‑electron delocalization and aromatic ring currents; [18]annulene meets this criterion while [16]annulene fails, making [18]annulene the smallest planar aromatic annulene beyond benzene suitable for macrocycle‑based materials.
- [1] Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th ed.; Springer: New York, 2007; Chapter 11. View Source
